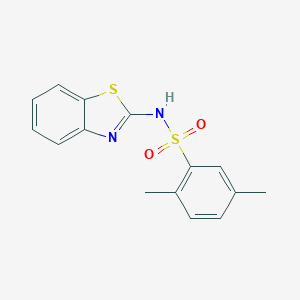
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as BZS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. This compound also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of this compound may lead to the development of new drugs with improved therapeutic potential.
合成法
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
特性
分子式 |
C15H14N2O2S2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-7-8-11(2)14(9-10)21(18,19)17-15-16-12-5-3-4-6-13(12)20-15/h3-9H,1-2H3,(H,16,17) |
InChIキー |
JDZHFJHAOAJHIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


